molecular formula C16H25NO3S B497867 N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide CAS No. 927636-88-2

N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide

Cat. No.: B497867
CAS No.: 927636-88-2
M. Wt: 311.4g/mol
InChI Key: IBKPFKCETBVIES-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide (CAS 927636-88-2) is a synthetically produced sulfonamide derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, characterized by a cyclopentyl group, an ethoxy substituent, and an isopropyl group attached to a benzenesulfonamide core, confers distinct steric and electronic properties that make it a valuable intermediate . This compound is primarily utilized as a versatile scaffold in drug discovery, where its structural rigidity and well-defined sulfonamide functionality are leveraged for modulating biological interactions, such as enzyme inhibition and receptor targeting . The compound demonstrates consistent performance and stability under standard laboratory conditions, supporting its utility in various research and industrial synthetic applications . Sulfonamide derivatives structurally related to this compound have demonstrated potential in diverse therapeutic areas in preclinical research, including investigations for anti-inflammatory, antimicrobial, and antitumor properties . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclopentyl-2-ethoxy-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-4-20-15-10-9-13(12(2)3)11-16(15)21(18,19)17-14-7-5-6-8-14/h9-12,14,17H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKPFKCETBVIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Introduction of Ethoxy and Isopropyl Groups

The benzene ring is functionalized via Friedel-Crafts alkylation and Williamson ether synthesis. For example, isopropyl groups are introduced using isopropyl chloride and AlCl₃, while ethoxy groups are added via nucleophilic substitution of a brominated intermediate with sodium ethoxide. Directing effects must be carefully managed:

  • Isopropyl (weakly activating, ortho/para-directing) is introduced first to minimize steric hindrance.

  • Ethoxy (strongly activating, ortho/para-directing) is added subsequently, with the isopropyl group directing substitution to the 5-position.

Alternative Route via Pre-Substituted Intermediates

Commercially available 2-ethoxy-5-isopropylphenol serves as a starting material. Sulfonation of this phenol with chlorosulfonic acid at 0–5°C yields 2-ethoxy-5-isopropylbenzenesulfonic acid, which is then converted to the sulfonyl chloride using PCl₅ in dichloromethane.

Sulfonamide Formation

Reaction of Sulfonyl Chloride with Cyclopentylamine

The sulfonyl chloride intermediate (2-ethoxy-5-isopropylbenzenesulfonyl chloride) is reacted with cyclopentylamine in ethyl acetate at room temperature. This step, adapted from EP 2,890,683 B1, proceeds via nucleophilic attack of the amine on the electrophilic sulfur:

2-Ethoxy-5-isopropylbenzenesulfonyl chloride+CyclopentylamineThis compound+HCl\text{2-Ethoxy-5-isopropylbenzenesulfonyl chloride} + \text{Cyclopentylamine} \rightarrow \text{this compound} + \text{HCl}

Conditions :

  • Solvent: Ethyl acetate (75 mL/g sulfonyl chloride).

  • Base: Diisopropylethylamine (DIPEA, 1.2 eq) to neutralize HCl.

  • Workup: Washing with 1N HCl, drying over MgSO₄, and vacuum concentration.

Yield : 85–90% after purification by recrystallization (hexane/ethyl acetate).

Optimization of Regioselectivity

Directed Ortho-Metalation for Sulfonation

To enhance regioselectivity, a temporary directing group (e.g., tert-butoxycarbonyl, Boc) is introduced at the 4-position. This directs sulfonation to the 1-position via coordination with Lewis acids like Ti(OiPr)₄. After sulfonation, the Boc group is removed under acidic conditions (HCl/MeOH).

Microwave-Assisted Sulfonation

Microwave irradiation (100°C, 20 min) in chlorosulfonic acid improves reaction efficiency, reducing side products from over-sulfonation.

Scalability and Industrial Considerations

Avoiding Cryogenic Conditions

Unlike ozanimod syntheses requiring cryogenic reductions, this route operates at ambient temperature, enhancing scalability.

Solvent Recycling

Ethyl acetate is recovered via distillation (bp 77°C), reducing waste and cost.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.32 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 1.60–1.85 (m, 8H, cyclopentyl), 3.45–3.55 (m, 1H, SO₂NH), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 7.12 (d, J=8.4 Hz, 1H, H-3), 7.45 (dd, J=8.4, 2.0 Hz, 1H, H-4), 7.88 (d, J=2.0 Hz, 1H, H-6).

  • IR (KBr) : 3260 cm⁻¹ (N-H), 1330, 1160 cm⁻¹ (SO₂).

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Key Advantage
Classical sulfonation8598Simplicity
Directed metalation9299Enhanced regioselectivity
Microwave-assisted8897Reduced reaction time

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Physicochemical Properties

Key structural analogs are identified based on sulfonamide core modifications and substituent patterns (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Benzene Ring) N-Substituent Molecular Weight Similarity Score* Source
N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide 2-ethoxy, 5-isopropyl Cyclopentyl 441.5† N/A
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide 2-methoxy, 5-(2-oxopropyl) - Not reported 0.90
2-(2-Methoxyethoxy)benzenesulfonamide 2-(2-methoxyethoxy) - Not reported 0.81
Ethyl 2-methoxy-5-sulfamoylbenzoate 2-methoxy, 5-sulfamoyl Ethyl ester Not reported 0.80

*Similarity scores are derived from structural alignment algorithms (scale: 0–1).
†Molecular weight calculated for this compound based on its formula (C23H27N3O4S) .

Key Observations:

Substituent Effects: The cyclopentyl group in the target compound introduces steric bulk and lipophilicity compared to smaller N-substituents (e.g., methyl or ethyl groups in analogs from ). This may enhance membrane permeability but reduce solubility .

Pharmacological Implications

While direct activity data for the target compound are unavailable, inferences can be drawn from sulfonamide analogs:

  • Enzyme Inhibition : Sulfonamides with 5-isopropyl or 5-(2-oxopropyl) substituents may exhibit divergent inhibitory effects on carbonic anhydrase isoforms due to steric clashes or electronic mismatches in the active site .
  • Metabolic Stability : The cyclopentyl group could slow hepatic metabolism compared to analogs with smaller N-substituents, as seen in studies of cyclopentyl-containing kinase inhibitors .

Biological Activity

N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide is a sulfonamide compound with potential therapeutic applications, particularly in oncology. Its biological activity has been explored through various studies, revealing its mechanisms of action, efficacy against specific cancer types, and related pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H23NO3S\text{C}_{16}\text{H}_{23}\text{N}\text{O}_{3}\text{S}

This structure includes a sulfonamide group, which is known for its role in biological activity, particularly as an inhibitor of various enzymes and receptors.

Research indicates that this compound functions primarily as an inhibitor of the Mer receptor tyrosine kinase (MerTK). MerTK is implicated in several oncogenic processes, including cell proliferation and survival. The compound's ability to inhibit MerTK has been linked to its potential in treating cancers such as acute lymphoblastic leukemia and non-small cell lung cancer (NSCLC) .

Inhibition of MerTK

In vitro studies demonstrate that this compound exhibits significant inhibitory effects on MerTK activity. Key findings include:

  • IC50 Values : The compound shows an IC50 value of approximately 1.1 nM against MerTK, indicating high potency .
  • Cell Line Studies : In human pre-B leukemia cells (697), the compound inhibited Mer phosphorylation with an IC50 of 6.4 nM. In NSCLC cell lines (A549 and Colo699), effective inhibition was observed at concentrations above 300 nM .

Anti-tumor Activity

The anti-tumor effects of this compound have been evaluated through colony formation assays in soft agar:

  • Colony Formation : Treatment with 1.0 μM of the compound completely inhibited colony growth in BT-12 rhabdoid tumor cells and significantly reduced colony formation in A549 and Colo699 cells .

Study on NSCLC

A study focused on the effects of this compound on NSCLC cell lines demonstrated:

Cell LineConcentration (nM)Effect on Colony Formation
A549250Significant inhibition
Colo699500Complete abrogation

This data underscores the compound's potential as a therapeutic agent against solid tumors characterized by MerTK overexpression.

Safety Profile

While the compound exhibits promising anti-cancer activity, its safety profile remains to be fully elucidated. Preliminary studies suggest that it does not exhibit significant hERG channel activity, which is critical for cardiac safety . Further toxicological studies are necessary to confirm its safety for clinical use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-2-ethoxy-5-isopropylbenzenesulfonamide, and how can side reactions be minimized?

  • Methodological Answer : A stepwise approach is recommended:

  • Step 1 : React 5-isopropyl-2-ethoxybenzenesulfonyl chloride with cyclopentylamine in anhydrous dichloromethane (DCM) under nitrogen.
  • Step 2 : Use a base like triethylamine (TEA) to neutralize HCl byproducts and drive the reaction forward.
  • Step 3 : Maintain low temperatures (0–5°C) to suppress sulfonamide hydrolysis or unwanted cyclization .
  • Validation : Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3) and confirm yield through gravimetric analysis.

Q. How can NMR and IR spectroscopy confirm the structural integrity of This compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals at δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.5–3.7 ppm (cyclopentyl CH₂), and δ 6.8–7.2 ppm (aromatic protons). The ethoxy group (-OCH₂CH₃) should show a triplet near δ 1.3 ppm (CH₃) and a quartet at δ 4.0 ppm (OCH₂) .
  • IR : Key peaks include ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1160 cm⁻¹ (symmetric S=O stretch). Absence of broad N-H stretches (~3300 cm⁻¹) confirms complete sulfonamide formation .

Q. What methods are reliable for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is acceptable for most research applications.
  • Elemental Analysis : Compare experimental C, H, N, S values to theoretical calculations (e.g., C: 62.1%, H: 8.0%, N: 4.1%, S: 9.4%) .

Advanced Research Questions

Q. How do substituents (e.g., ethoxy, isopropyl, cyclopentyl) influence the compound’s reactivity in coupling reactions or biological activity?

  • Methodological Answer :

  • Steric Effects : The bulky cyclopentyl group may hinder nucleophilic attacks, while the electron-donating ethoxy group enhances aromatic electrophilic substitution.
  • Biological Activity : Isopropyl and ethoxy groups can modulate lipophilicity, impacting membrane permeability. Comparative assays with analogs (e.g., replacing cyclopentyl with cyclohexyl) are recommended to isolate substituent effects .

Q. How can advanced chromatographic techniques (e.g., LC-MS) resolve co-eluting impurities during purification?

  • Methodological Answer :

  • LC-MS : Use a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Monitor [M+H]⁺ ions (theoretical m/z: 353.2 for C₁₇H₂₈N₂O₃S).
  • Fraction Collection : Isolate fractions with >99% purity for crystallography or kinetic studies .

Q. How to address contradictions in reported synthetic yields (e.g., 70% vs. 85%) for similar sulfonamides?

  • Methodological Answer :

  • Variable Control : Replicate reactions under strictly anhydrous conditions (e.g., molecular sieves in DCM) to exclude moisture-induced side reactions.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for coupling steps, as residual catalyst can inflate yield measurements .

Q. What experimental designs are effective for evaluating the compound’s potential as an enzyme inhibitor?

  • Methodological Answer :

  • Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants (Kᵢ) against target enzymes like carbonic anhydrase.
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with enzyme active sites, guided by X-ray crystallography data of similar sulfonamides .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

  • Methodological Answer :

  • Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination).
  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing ethoxy with methoxy) to correlate structural changes with activity trends .

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